molecular formula C26H26N2O6 B14566225 Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- CAS No. 61603-88-1

Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy-

Cat. No.: B14566225
CAS No.: 61603-88-1
M. Wt: 462.5 g/mol
InChI Key: TWKHYKXFYHIGKL-UHFFFAOYSA-N
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Description

Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a phthalazine core substituted with three dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with 3,4-dimethoxyaniline under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine derivatives: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl compounds: Molecules featuring the dimethoxyphenyl group.

Uniqueness

Phthalazine, 1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxy- stands out due to its specific substitution pattern and the resulting chemical properties

Properties

CAS No.

61603-88-1

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

1,4-bis(3,4-dimethoxyphenyl)-6,7-dimethoxyphthalazine

InChI

InChI=1S/C26H26N2O6/c1-29-19-9-7-15(11-21(19)31-3)25-17-13-23(33-5)24(34-6)14-18(17)26(28-27-25)16-8-10-20(30-2)22(12-16)32-4/h7-14H,1-6H3

InChI Key

TWKHYKXFYHIGKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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